molecular formula C5H6F2N2 B2461223 1-(difluoromethyl)-5-methyl-1H-pyrazole CAS No. 1004096-15-4

1-(difluoromethyl)-5-methyl-1H-pyrazole

Cat. No.: B2461223
CAS No.: 1004096-15-4
M. Wt: 132.114
InChI Key: QIJAQLXWDVOMJM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-methyl-1H-pyrazole is a chemical compound characterized by the presence of a difluoromethyl group and a methyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazole typically involves the introduction of the difluoromethyl group to the pyrazole ring. One common method includes the reaction of difluoromethylated precursors with pyrazole derivatives under specific conditions. For instance, the difluoromethylation process can be achieved using difluorocarbene reagents, which facilitate the insertion of the difluoromethyl group into the pyrazole ring . Industrial production methods often optimize these synthetic routes to ensure high yield and purity, employing catalysts and controlled reaction environments to streamline the process .

Chemical Reactions Analysis

1-(Difluoromethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects . The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

1-(Difluoromethyl)-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:

Biological Activity

1-(Difluoromethyl)-5-methyl-1H-pyrazole is a compound of increasing interest due to its diverse biological activities. Pyrazole derivatives have been recognized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The difluoromethyl group in particular enhances the biological efficacy of these compounds, making them suitable candidates for drug development.

Chemical Structure and Properties

The chemical formula for this compound is C5H5F2N3C_5H_5F_2N_3. Its structure includes a pyrazole ring substituted with a difluoromethyl group at one position and a methyl group at another, which influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with the difluoromethyl group possess enhanced activity against various bacterial strains. A notable study reported that this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli50
This compoundS. aureus30

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro assays demonstrated that it effectively inhibits the growth of Botrytis cinerea, a significant plant pathogen. The compound exhibited an inhibition rate of approximately 77% at a concentration of 50 µg/mL, which is comparable to established fungicides .

Anti-inflammatory Activity

Several pyrazole derivatives are known for their anti-inflammatory properties. In a comparative study, the compound showed promising results in reducing tumor necrosis factor-alpha (TNF-α) levels in vitro, suggesting its potential as an anti-inflammatory agent . The following table summarizes the anti-inflammatory activity:

CompoundTNF-α Inhibition (%)Reference
This compound61-85

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies reveal that the difluoromethyl moiety plays a critical role in binding to enzymes involved in inflammatory pathways and microbial resistance mechanisms .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazoles, this compound was found to significantly inhibit the growth of both gram-positive and gram-negative bacteria. The compound's structure was optimized through synthetic modifications, leading to enhanced potency against resistant strains .

Case Study 2: Agricultural Applications
The compound has been explored for its potential use in agriculture as a fungicide due to its effectiveness against plant pathogens like Botrytis cinerea. Field trials demonstrated that formulations containing this compound reduced fungal infection rates significantly compared to untreated controls .

Properties

IUPAC Name

1-(difluoromethyl)-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-4-2-3-8-9(4)5(6)7/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJAQLXWDVOMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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